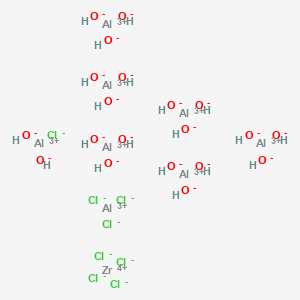
2-Chloro-6-fluorobenzonitrile
Vue d'ensemble
Description
2-Chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula ClC6H3(F)CN . It is an inhibitor of cellulose synthesis . The compound is used in the synthesis of rac-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile and high-molecular-weight, soluble polyarylether alternating copolymers containing pendent cyano groups .
Molecular Structure Analysis
The molecular weight of this compound is 155.56 g/mol . The compound has a linear formula of ClC6H3(F)CN . The structure includes a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a cyano group .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 104 °C/11 mmHg and a melting point of 55-59 °C . The compound has a density of 1.3±0.1 g/cm^3 .
Applications De Recherche Scientifique
Analyse complète des applications du 2-chloro-6-fluorobenzonitrile
Inhibiteur de la synthèse de la cellulose : Le this compound a été identifié comme un inhibiteur de la synthèse de la cellulose. Cette application est cruciale dans l'étude des parois cellulaires des plantes et pourrait avoir des implications pour le développement de nouveaux herbicides ou régulateurs de croissance .
Synthèse de copolymères polyaryléther : Ce composé est utilisé dans la synthèse de copolymères alternés polyaryléther solubles de haut poids moléculaire contenant des groupes cyano pendants. Ces copolymères ont des applications potentielles dans la science des matériaux avancés, en particulier dans la création de nouveaux types de plastiques ou de résines .
Intermédiaire de synthèse organique : En tant qu'intermédiaire en synthèse organique, le this compound peut être utilisé pour produire divers autres composés chimiques, y compris le rac-2-chloro-6-(oxiran-2-ylméthoxy)benzonitrile, qui peut avoir d'autres applications dans la recherche chimique et l'industrie .
Safety and Hazards
2-Chloro-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Relevant Papers
One relevant paper is "Extracellular Matrix Assembly in Diatoms (Bacillariophyceae) (II. 2,6-Dichlorobenzonitrile Inhibition of Motility and Stalk Production in the Marine Diatom Achnanthes longipes)" . This paper discusses the inhibition of extracellular adhesive production in the marine diatom Achnanthes longipes by this compound .
Mécanisme D'action
Target of Action
2-Chloro-6-fluorobenzonitrile primarily targets the process of cellulose synthesis . Cellulose is a complex carbohydrate that forms the structural component of the plant cell wall and plays a crucial role in maintaining the structural integrity of plant cells.
Mode of Action
As an inhibitor of cellulose synthesis, this compound interferes with the formation of cellulose chains within the plant cells . This disruption in cellulose synthesis can lead to changes in cell wall structure and function.
Analyse Biochimique
Biochemical Properties
2-Chloro-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis . It interacts with enzymes involved in the synthesis of cellulose, such as cellulose synthase. By inhibiting this enzyme, this compound disrupts the production of cellulose, which is a crucial component of the cell wall in plants and some microorganisms . This interaction is essential for studying the mechanisms of cellulose synthesis and developing new strategies for controlling plant growth and development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits the synthesis of cellulose, leading to weakened cell walls and altered cell morphology . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of cellulose synthase . In diatoms, for example, this compound inhibits extracellular adhesive production, resulting in a loss of motility and a lack of permanent adhesion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cellulose synthase and inhibiting its activity . This inhibition prevents the polymerization of glucose molecules into cellulose chains, thereby disrupting the formation of the cell wall . The compound’s interaction with cellulose synthase involves specific binding interactions that block the enzyme’s active site, preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the inhibitory effects on cellulose synthesis are reversible upon removal of the compound, indicating that its impact is dependent on continuous exposure . Long-term exposure to this compound can lead to persistent changes in cell wall structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellulose synthesis . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific concentration is required to achieve significant inhibition of cellulose synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to cellulose synthesis . It interacts with enzymes such as cellulose synthase, which catalyzes the polymerization of glucose into cellulose chains . The compound’s inhibition of this enzyme affects the overall metabolic flux and levels of metabolites involved in cellulose production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a cellulose synthesis inhibitor .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTAYRHLHAFUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216919 | |
| Record name | 2-Chloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [MSDSonline] | |
| Record name | 2-Chloro-6-fluorobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
668-45-1 | |
| Record name | 2-Chloro-6-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)


![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)


![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)

